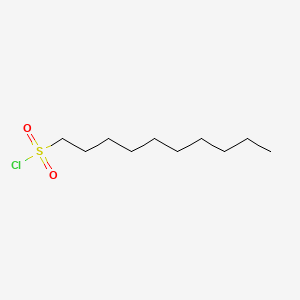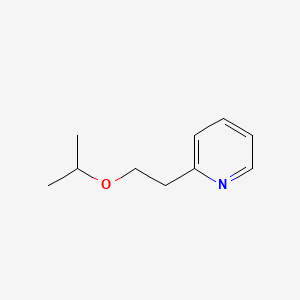
2-Dodécylthiophène
Vue d'ensemble
Description
2-Dodecylthiophene is a chemical compound with the molecular formula C16H28S . It has an average mass of 252.458 Da and a mono-isotopic mass of 252.191177 Da . It is commonly used as an intermediate for the construction of semiconducting polymers or small molecules for device fabrication of organic field-effect transistors and polymer solar cells .
Synthesis Analysis
Thiophene derivatives, including 2-Dodecylthiophene, can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation reaction of different substrates .Molecular Structure Analysis
The molecular structure of 2-Dodecylthiophene consists of a thiophene ring attached to a dodecyl group . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .Physical and Chemical Properties Analysis
2-Dodecylthiophene has a density of 0.9±0.1 g/cm3, a boiling point of 318.8±5.0 °C at 760 mmHg, and a flash point of 108.3±3.8 °C . It also has a molar refractivity of 80.5±0.3 cm3 and a molar volume of 276.8±3.0 cm3 .Applications De Recherche Scientifique
Transistors organiques à effet de champ (OFET)
Le 2-Dodécylthiophène est couramment utilisé comme intermédiaire pour la construction de polymères semi-conducteurs ou de petites molécules dans la fabrication d'OFET. Ces dispositifs sont essentiels pour le développement de composants électroniques flexibles en raison de leur faible coût de production et de leur flexibilité mécanique .
Cellules solaires polymères
Ce composé joue également un rôle important dans le développement des cellules solaires polymères. La structure du thiophène alkylé permet de régler finement les propriétés photovoltaïques, ce qui est essentiel pour améliorer l'efficacité et la stabilité des cellules solaires .
Semi-conducteurs organiques
Les molécules à base de thiophène, y compris le this compound, sont essentielles pour faire progresser la technologie des semi-conducteurs organiques. Elles offrent des avantages tels que la possibilité de traitement en solution et des propriétés électroniques réglables, ce qui est bénéfique pour diverses applications telles que les capteurs et les écrans .
Couplage interfacial en électronique moléculaire
La recherche a montré que les composés thiophène peuvent être utilisés pour régler le couplage interfacial bidimensionnel en électronique moléculaire. Ce réglage peut conduire à une augmentation du courant et de la capacité, ce qui est précieux pour le développement de dispositifs électroniques haute performance .
Propriétés
IUPAC Name |
2-dodecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h12,14-15H,2-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPMFDNZCLKTHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340661 | |
| Record name | 2-Dodecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4861-61-4 | |
| Record name | 2-Dodecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Methylbenzenesulfonate;3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B1595925.png)


![Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1595930.png)

